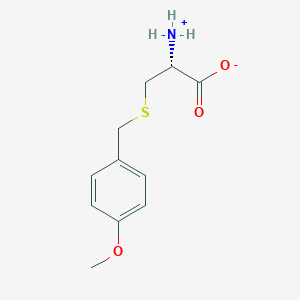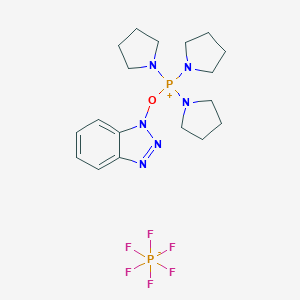
PyBOP
概述
描述
双向拉伸聚丙烯 (BOPP) 是一种聚丙烯薄膜,在机器方向和横向机器方向上均经过拉伸。 这种双向取向增强了薄膜的机械、光学和阻隔性能,使其成为包装、标签和工业应用中广泛使用的多功能材料 .
科学研究应用
双向拉伸聚丙烯具有广泛的科学研究应用:
生物学: 用于生产实验室设备和耗材,如培养皿和移液器吸头.
医学: 用于医疗包装以及作为医疗器械的组件.
作用机理
双向拉伸聚丙烯发挥作用的机理主要通过其增强的机械、光学和阻隔性能。 双向取向过程使聚合物链在两个方向上排列,从而产生具有优异强度、透明度以及抗湿气和气体性能的材料 . 所涉及的分子靶标和途径包括聚合物的晶体结构及其与各种添加剂和稳定剂的相互作用 .
作用机制
Target of Action
PyBOP, or benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate, is primarily used as a peptide coupling reagent in solid phase peptide synthesis . Its primary targets are the carboxyl groups of one amino acid and the amino group of another amino acid, which it helps to link together to form a peptide bond .
Mode of Action
This compound activates the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . This compound is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis. By facilitating the formation of peptide bonds, this compound plays a crucial role in the creation of peptides and proteins, which are vital components of all living organisms .
Result of Action
The result of this compound’s action is the successful coupling of amino acids to form peptides or proteins. This is a critical process in biochemistry and medicine, as peptides and proteins play numerous roles in biological systems, including acting as enzymes, hormones, and antibodies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the efficiency of peptide bond formation. Additionally, this compound is typically used in an anhydrous environment, as water can compete with the amino group, leading to hydrolysis of the activated carboxyl group instead of peptide bond formation .
安全和危害
未来方向
准备方法
合成路线和反应条件
双向拉伸聚丙烯的生产涉及几个关键步骤:
原料选择: 选择高品质的聚丙烯树脂,因为它具有纯度、分子量分布和添加剂包,以促进下游的可加工性和性能.
挤出过程: 聚丙烯树脂被熔化和过滤,然后通过平板模具挤出.
成型和取向: 然后将挤出的薄膜在机器方向和横向机器方向上拉伸,以实现双向取向.
印刷和转换: 将取向的薄膜印刷并转换成最终产品.
检验和包装: 成品在包装以备分发前进行质量检验.
工业生产方法
双向拉伸聚丙烯的工业生产通常涉及使用管状薄膜吹塑或流延薄膜双向取向工艺。 双泡薄膜吹塑工艺通常使用,其中熔融的聚丙烯挤出管首先在水浴中冷却,然后在机器方向拉伸的同时加热和取向吹塑 .
化学反应分析
反应类型
双向拉伸聚丙烯会发生各种化学反应,包括:
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件如温度、压力和特定溶剂的存在会显着影响这些反应的结果 .
主要形成的产物
这些反应形成的主要产物包括具有改变的机械、光学和阻隔性能的改性聚丙烯链。 这些修改可以增强薄膜在特定应用中的性能 .
相似化合物的比较
双向拉伸聚丙烯可以与其他类似化合物进行比较,例如:
聚对苯二甲酸乙二醇酯 (PET): PET 薄膜也具有优异的机械和光学性能,但在耐化学性和热稳定性方面有所不同.
聚氯乙烯 (PVC): PVC 薄膜提供良好的透明度和柔韧性,但与聚丙烯相比,在环境和健康方面存在不同的考虑因素.
聚乙烯 (PE): PE 薄膜广泛用于包装,但通常与双向拉伸聚丙烯相比,机械强度和阻隔性能较低.
属性
IUPAC Name |
benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAFLMPQBHAMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F6N6OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369209 | |
| Record name | PyBOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128625-52-5 | |
| Record name | PyBOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PyBOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYBOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of PyBOP?
A1: this compound is widely used as a coupling reagent for the synthesis of peptides and their amides. [, , , , , ] This includes complex molecules like glycopeptide antibiotics, such as those in the vancomycin and teicoplanin groups. []
Q2: How does this compound facilitate amide bond formation?
A2: this compound reacts with carboxylic acids in the presence of a base, typically diisopropylethylamine (DIEA), to form a reactive benzotriazolyl ester intermediate. This activated ester is susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. [, , ]
Q3: Are there any challenges associated with this compound-mediated couplings?
A3: While generally effective, this compound can lead to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-protected amino acids like Boc-Valine. [] Additionally, couplings involving N-methylated amino acids can be challenging with this compound, often requiring alternative coupling reagents like PyBroP or PyCloP. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H28F6N6OP2 and a molecular weight of 520.43 g/mol. []
Q5: Under what conditions is this compound typically used?
A5: this compound is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Reactions are typically carried out at room temperature. [, , , , ]
Q6: Can this compound be used for solid-phase peptide synthesis?
A6: Yes, this compound is frequently employed in both solid-phase and solution-phase peptide synthesis. [, , , , , , , ] It has been successfully used with various resins, including 2-chlorotrityl chloride resin, Rink amide resin, and Wang resin. [, , , , ]
Q7: Is this compound a catalyst or a reagent?
A7: this compound is consumed during the reaction, making it a reagent rather than a catalyst. []
Q8: What are some specific applications of this compound beyond peptide synthesis?
A8: this compound has proven useful for:
- Synthesizing cyclic RGD peptide amphiphiles for drug delivery. []
- Preparing epoxysuccinate-based cysteine protease inhibitors. []
- Creating oligonucleotide conjugates for patterned biomineralization. []
- Synthesizing stevioside analogues with cytotoxic and antibacterial properties. []
- Generating tris(calix[4]arene) dendrons with amino surface functionalization. []
- Developing platinum(II)-containing anticancer agents with improved drug delivery. []
Q9: Has computational chemistry been employed to study this compound-mediated reactions?
A9: While the provided research does not delve into detailed computational studies on this compound itself, molecular modeling techniques have been applied to investigate the conformational properties and activities of compounds synthesized using this compound. [, , ]
Q10: Does the structure of this compound influence its reactivity?
A10: The structure of this compound, particularly the benzotriazole moiety and the phosphonium center, contributes to its ability to activate carboxylic acids and facilitate amide bond formation. [] Modifications to this structure can alter its reactivity and selectivity.
Q11: How can the stability of this compound be enhanced?
A11: Storing this compound under dry and inert conditions can help maintain its stability. Additionally, using freshly prepared solutions is recommended. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
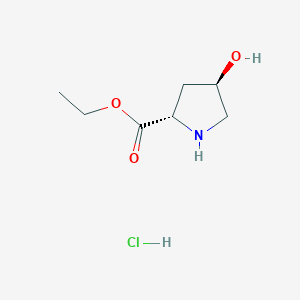
![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)

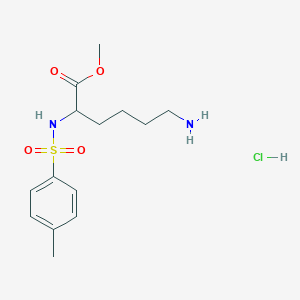
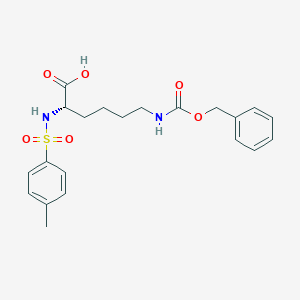
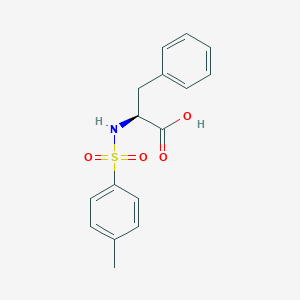
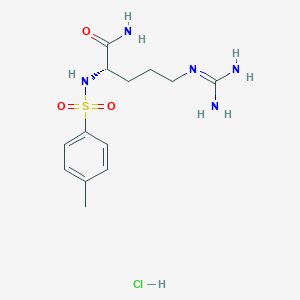
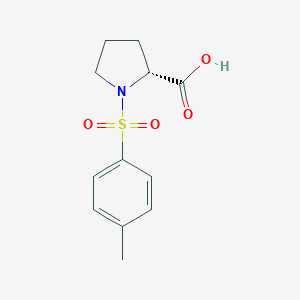
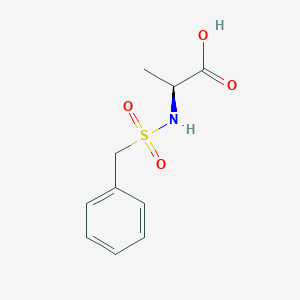

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)

